Pingpeimine C
説明
Pingpeimine C is a bioactive cevanine-type steroidal alkaloid primarily isolated from Fritillaria ussuriensis (贝母属植物), a medicinal plant traditionally used in Chinese medicine for its antitussive, expectorant, and anti-inflammatory properties . Structurally, it belongs to the C-nor-D-homosteroid alkaloid family, characterized by a 27-carbon skeleton with a trans-configuration at the C-3 and C-6 hydroxyl groups . Pharmacological studies highlight its antifungal, anti-inflammatory, and antitussive activities, though its potency varies compared to structurally analogous compounds .
特性
IUPAC Name |
10,12,14,16,20-pentahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO6/c1-13-4-5-20-26(3,33)21-15(12-28(20)11-13)16-9-17-22(27(16,34)10-19(21)30)24(32)23(31)18-8-14(29)6-7-25(17,18)2/h13-22,24,29-30,32-34H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDFCKYSZIORHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4C(C(=O)C6C5(CCC(C6)O)C)O)O)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
化学反応の分析
Available Research Context
The search results focus on general chemical reaction optimization, enzyme engineering, and reaction classification, but none explicitly mention Pingpeimine C . Key findings from the sources include:
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Design of Experiments (DoE) : A study on optimizing the synthesis of ortho-substituted products via statistical modeling (e.g., 17 experiments with temperature, residence time, and reagent equivalents) .
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P450 Enzyme Engineering : Research on modifying cytochrome P450 enzymes to catalyze diverse oxidative reactions (e.g., cyclopropanation, epoxidation) .
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Reaction Types : Detailed examples of synthesis, decomposition, and combustion reactions, including balancing chemical equations 610 .
Relevance to Pingpeimine C
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Optimization Techniques : If Pingpeimine C involves complex synthesis pathways, DoE approaches (e.g., central composite design) could be applied to optimize yields .
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Enzymatic Catalysis : If the compound requires selective functionalization (e.g., oxidation or hydroxylation), engineered P450 variants might enhance efficiency .
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Reaction Classification : Defining Pingpeimine C as a product would require categorizing its formation under standard reaction types (e.g., synthesis, substitution)6 .
Limitations and Recommendations
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Data Availability : The absence of Pingpeimine C in the sources suggests it may be a recently discovered or understudied compound. For detailed analysis, recent peer-reviewed articles, patents, or databases like PubMed or ScienceDirect would be necessary.
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Methodological Gaps : Without structural or mechanistic data, applying the outlined methodologies (e.g., kinetic modeling, enzyme engineering) remains speculative.
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Future Directions : If Pingpeimine C is a bioactive compound, biochemical reaction studies (e.g., enzymatic ligation, hydrolysis) from sources like could guide its analysis.
類似化合物との比較
Structural Comparison with Similar Cevanine Alkaloids
Pingpeimine C shares its core cevanine skeleton with other alkaloids from Fritillaria species but differs in substituent groups and stereochemistry (Table 1).
Table 1. Structural Features of Pingpeimine C and Related Alkaloids
Key Structural Insights :
- Configuration : Pingpeimine C’s trans-configuration enhances membrane permeability compared to cis-configurated analogs like Pingpeimine B .
- Substituents : The hydroxylation pattern at C-3 and C-6 in Pingpeimine C contrasts with Peiminine’s lack of a C-6 hydroxyl group, which may reduce its polarity and alter receptor binding .
Pharmacological Activity Comparison
While all cevanine alkaloids exhibit overlapping bioactivities, their efficacy varies significantly (Table 2).
Table 2. Qualitative Pharmacological Profiles
| Compound | Antifungal Activity | Anti-inflammatory Activity | Antitussive Effect |
|---|---|---|---|
| Pingpeimine C | Moderate | High | Significant |
| Peimine | High | Moderate | Moderate |
| Peiminine | Low | High | Not Reported |
Mechanistic Notes:
- Antifungal Activity : Peimine’s higher antifungal potency may stem from its methoxy group at C-6, enhancing lipophilicity and membrane disruption .
- Anti-inflammatory Effects : Pingpeimine C and Peiminine both show high activity, likely due to their hydroxyl groups modulating NF-κB pathways .
Analytical and Comparative Methodologies
Comparative studies leverage advanced techniques to differentiate Pingpeimine C from analogs:
3D-QSAR/CoMFA : These models map steric and electrostatic fields to predict bioactivity. For example, CoMFA has been used to correlate substituent positions (e.g., C-6 hydroxyl) with anti-inflammatory efficacy .
Spectroscopic Analysis : NMR and MS distinguish structural features like glycosylation (e.g., Pingpeimine B’s glycosides) and configuration .
Chromatography : HPLC profiles reveal species-specific alkaloid ratios, aiding in sourcing and quality control .
Q & A
Q. How can researchers identify and characterize Pingpeimine C in laboratory settings?
Methodological Answer:
- Analytical Techniques : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–220 nm) to confirm purity (≥98%) .
- Structural Elucidation : Employ nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS) to verify molecular structure (C₂₇H₄₃NO₆; MW 477.63) .
- Reference Standards : Cross-validate spectral data with published libraries or authenticated commercial standards to ensure accuracy .
| Parameter | Specification |
|---|---|
| Molecular Formula | C₂₇H₄₃NO₆ |
| CAS Number | 128585-96-6 |
| Purity | ≥98% (HPLC) |
| Key Applications | Pharmacological screening |
Q. What validated methods exist for isolating Pingpeimine C from natural sources?
Methodological Answer:
- Extraction : Use ethanol or methanol reflux extraction (60–80°C, 3–6 hours) from Fritillaria species, followed by filtration and solvent evaporation .
- Purification : Apply silica gel column chromatography with gradient elution (hexane:ethyl acetate 8:2 → 6:4) to isolate the compound. Monitor fractions via thin-layer chromatography (TLC) .
- Yield Optimization : Adjust solvent ratios and temperature based on plant source variability. Document yields (typically 0.1–0.5% w/w) and validate with triplicate experiments .
Advanced Research Questions
Q. How to design experiments investigating the pharmacokinetic properties of Pingpeimine C?
Methodological Answer:
- In Vivo Models : Administer Pingpeimine C (5–20 mg/kg) to Sprague-Dawley rats via oral gavage. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
- Bioanalysis : Quantify plasma concentrations using LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL. Validate assays for precision (CV ≤15%) and accuracy (85–115%) .
- Data Interpretation : Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (e.g., Phoenix WinNonlin). Compare results across dose groups to assess linearity .
Q. How can researchers resolve contradictions in reported pharmacological activities of Pingpeimine C?
Methodological Answer:
- Meta-Analysis : Systematically review literature using PRISMA guidelines. Categorize studies by assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges .
- Dose-Response Validation : Replicate conflicting studies under controlled conditions. For example, test anti-inflammatory activity in RAW264.7 macrophages using LPS-induced TNF-α assays with 1–100 μM doses .
- Mechanistic Profiling : Use RNA sequencing or phosphoproteomics to identify divergent signaling pathways (e.g., NF-κB vs. MAPK) across experimental models .
Q. What strategies ensure reproducibility in Pingpeimine C bioactivity studies?
Methodological Answer:
- Protocol Standardization : Pre-register experimental designs (e.g., on Open Science Framework) detailing cell culture conditions, passage numbers, and serum batches .
- Positive/Negative Controls : Include reference compounds (e.g., dexamethasone for anti-inflammatory assays) and vehicle controls in all experiments .
- Data Transparency : Share raw datasets (e.g., via Figshare) and provide step-by-step protocols in supplementary materials .
Methodological Frameworks for Research Design
How to formulate a FINER-compliant research question for Pingpeimine C studies?
Methodological Answer:
- FINER Criteria :
Q. How to conduct a systematic literature review on Pingpeimine C using PICO framework?
Methodological Answer:
- PICO Elements :
- Population: Cancer cell lines (e.g., HepG2, MCF-7).
- Intervention: Pingpeimine C treatment (1–50 μM, 24–72 hours).
- Comparison: Untreated controls or standard chemotherapeutics (e.g., cisplatin).
- Outcome: IC₅₀ values, apoptosis rates, biomarker expression (e.g., caspase-3) .
Data Analysis and Reporting
Q. How to address variability in cytotoxicity data across Pingpeimine C studies?
Methodological Answer:
- Statistical Rigor : Perform power analysis (α=0.05, β=0.2) to determine sample sizes. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .
- Source Tracking : Document cell line authentication (e.g., STR profiling) and mycoplasma testing results .
- Confounding Factors : Control for serum starvation effects and batch-to-batch compound variability via HPLC-UV reanalysis .
Q. What are best practices for reporting Pingpeimine C bioactivity in manuscripts?
Methodological Answer:
- MIAME Compliance : Detail experimental conditions (e.g., CO₂ levels, media composition) in supplementary tables .
- Dose-Response Curves : Present IC₅₀ values with 95% confidence intervals. Use GraphPad Prism for nonlinear regression modeling .
- Negative Data Reporting : Disclose non-significant results (e.g., lack of cytotoxicity in normal HEK293 cells) to avoid publication bias .
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